molecular formula C15H19N3O B2504985 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine CAS No. 2202117-05-1

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine

Cat. No.: B2504985
CAS No.: 2202117-05-1
M. Wt: 257.337
InChI Key: CGJDFBLHRRUNKC-UHFFFAOYSA-N
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Description

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a complex organic compound featuring a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine include other pyrrole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(11-3-5-16-6-4-11)18-9-12-7-17(14-1-2-14)8-13(12)10-18/h3-6,12-14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJDFBLHRRUNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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